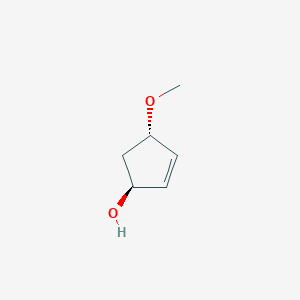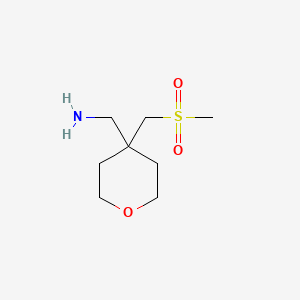![molecular formula C10H18N2O2 B13006053 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure consists of a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid involves the nitro-Mannich reaction. This reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core through an unexpected nitro group displacement . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: A structurally similar compound with a different functional group.
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Another bicyclic compound with a lactam moiety.
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one: A related compound with a different ring structure.
Uniqueness
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid is unique due to its specific acetic acid moiety attached to the bicyclic core. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-5-6-12-4-2-1-3-9(12)7-11/h9H,1-8H2,(H,13,14) |
InChI Key |
OZGBQDAQVJWCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCN(CC2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


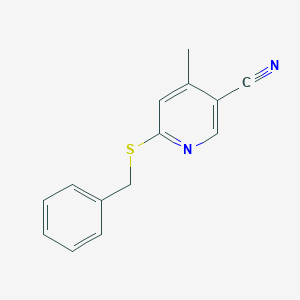
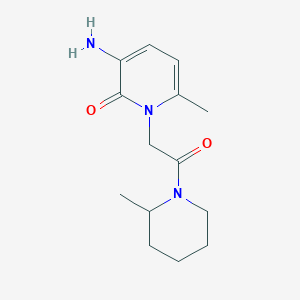
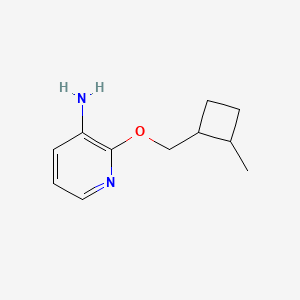
![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)
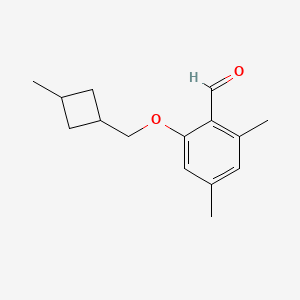
![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
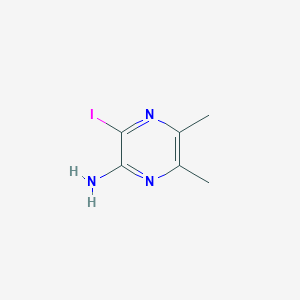
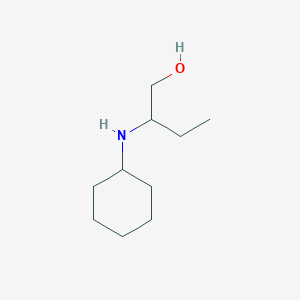



![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
